A Comprehensive Technical Guide to Tert-butyl 2-(aminooxy)ethylcarbamate: A Key Bifunctional Linker for Advanced Drug Discovery
A Comprehensive Technical Guide to Tert-butyl 2-(aminooxy)ethylcarbamate: A Key Bifunctional Linker for Advanced Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of tert-butyl 2-(aminooxy)ethylcarbamate, a critical bifunctional linker molecule for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and contextualizes its use in the revolutionary field of targeted protein degradation.
Core Properties and Identification
Tert-butyl 2-(aminooxy)ethylcarbamate is a versatile building block in organic synthesis, particularly valued for its bifunctional nature.[1] It possesses a Boc-protected amine and a reactive aminooxy group, enabling sequential and controlled conjugation to other molecules.[1]
Table 1: Chemical and Physical Properties of Tert-butyl 2-(aminooxy)ethylcarbamate
| Property | Value | Source(s) |
| CAS Number | 75051-55-7 | [2][3][4][5] |
| Molecular Formula | C₇H₁₆N₂O₃ | [3][4] |
| Molecular Weight | 176.21 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Boiling Point | 303.0 ± 25.0 °C (Predicted) | [2] |
| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Flash Point | 137 °C | [6] |
| Storage Temperature | 2-8°C, under inert gas | [2][3][6] |
| Solubility | Information not available | [7] |
Synthesis of Tert-butyl 2-(aminooxy)ethylcarbamate: An Experimental Protocol
While a variety of methods exist for the synthesis of carbamates, the following protocol details a representative procedure for the preparation of tert-butyl 2-(aminooxy)ethylcarbamate. This method is adapted from established procedures for similar compounds.
Experimental Protocol: Synthesis of Tert-butyl 2-(aminooxy)ethylcarbamate
Materials:
-
N-Boc-2-aminoethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
N-Hydroxyphthalimide
-
Hydrazine monohydrate
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-aminoethanol (1.0 equivalent) and N-hydroxyphthalimide (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 equivalents) to the solution.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-2-(phthalimidooxy)ethylamine.
-
-
Hydrazinolysis (Phthalimide Deprotection):
-
Dissolve the N-Boc-2-(phthalimidooxy)ethylamine (1.0 equivalent) in dichloromethane (DCM).
-
Add hydrazine monohydrate (1.5 to 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitate and wash the solid with DCM.
-
Wash the filtrate with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-(aminooxy)ethylcarbamate as a colorless to light yellow oil.
-
Application in PROTAC Technology
Tert-butyl 2-(aminooxy)ethylcarbamate is a valuable linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The aminooxy group of this linker can react with an aldehyde or ketone functionality on a POI-targeting ligand to form a stable oxime bond. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to an E3 ligase ligand.
Experimental Protocol: PROTAC Synthesis via Oxime Ligation and Amide Coupling
Materials:
-
Protein of Interest (POI) ligand containing an aldehyde or ketone group
-
Tert-butyl 2-(aminooxy)ethylcarbamate
-
E3 ligase ligand containing a carboxylic acid group (e.g., a derivative of pomalidomide or VHL ligand)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC for purification
Procedure:
-
Oxime Ligation:
-
Dissolve the POI ligand (1.0 equivalent) and tert-butyl 2-(aminooxy)ethylcarbamate (1.2 equivalents) in a suitable solvent such as a mixture of ethanol and pyridine.
-
Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the Boc-protected POI-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected POI-linker conjugate in DCM and cool to 0 °C.
-
Add TFA to the solution (typically 20-50% v/v) and stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting amine salt is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add a solution of the deprotected POI-linker amine salt in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the final PROTAC molecule by preparative HPLC.
-
Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs synthesized using linkers like tert-butyl 2-(aminooxy)ethylcarbamate function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
References
- 1. nbinno.com [nbinno.com]
- 2. tert-butyl N-[2-(aminooxy)ethyl]carbamate , 97% , 75051-55-7 - CookeChem [cookechem.com]
- 3. tert-Butyl N-[2-(aminooxy)ethyl]carbamate | 75051-55-7 | ADA05155 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. tert-Butyl N-[2-(aminooxy)ethyl]carbamate | CymitQuimica [cymitquimica.com]
- 6. tert-Butyl [2-(Aminooxy)ethyl]carbamate | 75051-55-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
